NADPH Oxidase Inhibition: Dihydrotamarixetin Exhibits Superior Potency Compared to Unsaturated Tamarixetin
In a head-to-head comparison using a cell-free NADPH oxidase (EC 1.6.3.1) assay, dihydrotamarixetin demonstrated a 39% lower IC50 value (0.0045 mM) compared to its unsaturated analog tamarixetin (0.0074 mM), indicating a meaningful potency advantage driven by the saturated C2-C3 bond [1].
| Evidence Dimension | NADPH oxidase inhibition (IC50, mM) |
|---|---|
| Target Compound Data | 0.0045 mM |
| Comparator Or Baseline | Tamarixetin: 0.0074 mM |
| Quantified Difference | Dihydrotamarixetin is 1.64× more potent (39% lower IC50) |
| Conditions | Cell-free assay, 25°C, pH 7.4, human NADPH oxidase |
Why This Matters
For researchers investigating redox biology or NADPH oxidase-dependent pathologies, this potency difference may translate to lower required working concentrations and reduced off-target risk in cell-based assays.
- [1] BRENDA Enzyme Database. (n.d.). Literature summary for EC 1.6.3.1: IC50 values for dihydrotamarixetin and tamarixetin. Retrieved from https://www.brenda-enzymes.de/literature.php?e=1.6.3.1&r=684695 View Source
